2-(2-Fluorophenyl)-3-butyn-2-ol

Beschreibung

The exact mass of the compound 2-(2-Fluorophenyl)-3-butyn-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Fluorophenyl)-3-butyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)-3-butyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDZKKBLLNDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584606 | |

| Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104684-14-2 | |

| Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104684-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)but-3-yn-2-ol: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenyl)but-3-yn-2-ol, a fluorinated tertiary propargyl alcohol of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring and the presence of a reactive propargyl alcohol moiety impart unique physicochemical and biological properties to the molecule.[1][2][3][4] This guide delves into the structural attributes, established and potential synthetic methodologies, and detailed analytical characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of fluorinated building blocks in their respective fields.

Introduction: The Significance of Fluorinated Propargyl Alcohols

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the design of pharmaceuticals and advanced materials.[5] The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and bioavailability.[1][2][3][4] Propargyl alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are versatile synthetic intermediates.[6] The convergence of these two structural features in 2-(2-fluorophenyl)but-3-yn-2-ol creates a molecule with considerable potential for further chemical elaboration and diverse applications.

The 2-fluorophenyl substituent introduces a unique electronic and steric environment. The high electronegativity of fluorine can influence the acidity of the hydroxyl and acetylenic protons, as well as the reactivity of the aromatic ring.[7] The tertiary alcohol and the terminal alkyne functionalities serve as handles for a wide array of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecular architectures.[6][8]

Molecular Structure and Physicochemical Properties

The core structure of 2-(2-fluorophenyl)but-3-yn-2-ol consists of a but-3-yn-2-ol backbone, with a 2-fluorophenyl group and a methyl group attached to the carbinol carbon.

Key Structural Features:

-

Chiral Center: The carbinol carbon (C2) is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(2-fluorophenyl)but-3-yn-2-ol. The specific stereochemistry can be critical in biological applications.

-

Fluorinated Aromatic Ring: The fluorine atom at the ortho position of the phenyl ring influences the molecule's electronic properties and can participate in unique non-covalent interactions.

-

Propargyl Alcohol Moiety: The combination of the hydroxyl group and the terminal alkyne provides two reactive sites for further functionalization.

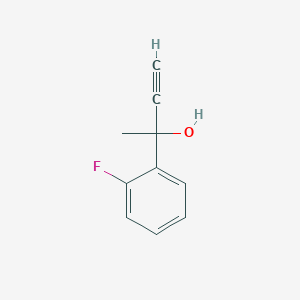

Below is a diagram illustrating the chemical structure of 2-(2-fluorophenyl)but-3-yn-2-ol.

Caption: 2D structure of 2-(2-Fluorophenyl)but-3-yn-2-ol.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C10H9FO | |

| Molecular Weight | 164.18 g/mol | |

| Appearance | Solid | |

| Density | 1.123 g/mL at 25 °C | |

| Refractive Index | n20/D 1.519 | |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| CAS Number | 104684-14-2 |

Synthesis Methodologies

The primary and most direct route to tertiary propargyl alcohols like 2-(2-fluorophenyl)but-3-yn-2-ol is the addition of an acetylide to a ketone. Several variations of this approach exist, offering different levels of control over reaction conditions and stereoselectivity.

Base-Mediated Alkynylation (Favorskii Reaction)

A well-established method for the synthesis of propargyl alcohols is the Favorskii reaction, which involves the addition of a terminal alkyne to a carbonyl compound in the presence of a strong base.[9][10] In the case of 2-(2-fluorophenyl)but-3-yn-2-ol, this would involve the reaction of 2-fluoroacetophenone with acetylene.

Reaction Scheme:

2-Fluoroacetophenone + Acetylene --(Base)--> 2-(2-Fluorophenyl)but-3-yn-2-ol

The choice of base and solvent system is critical for the success of this reaction. Superbasic systems like KOH in DMSO have been shown to be effective.[9]

Organometallic Addition

A more controlled approach involves the use of pre-formed organometallic acetylides. For instance, lithium acetylide or a zinc acetylide can be generated in situ and then reacted with 2-fluoroacetophenone.[11] This method often provides higher yields and better control over side reactions.

Workflow for Organometallic Addition:

Caption: Generalized workflow for organometallic addition.

Asymmetric Synthesis

For applications where enantiomeric purity is crucial, such as in drug development, asymmetric synthesis strategies are employed. This typically involves the use of a chiral catalyst or a chiral ligand in conjunction with an organometallic reagent.[11] For example, the use of a chiral zinc catalyst with N-methylephedrine as a ligand has been shown to be effective in the enantioselective addition of terminal alkynes to aldehydes and ketones.[11]

Sonogashira Coupling Approach (Indirect Route)

While not a direct synthesis of the tertiary alcohol, the Sonogashira coupling reaction is a powerful tool for forming the carbon-carbon bond between the aryl group and the alkyne.[12][13][14] This could be envisioned as a multi-step process where a protected propargyl alcohol is coupled with 1-fluoro-2-iodobenzene, followed by deprotection. For instance, 2-methyl-3-butyn-2-ol can be coupled with an aryl halide, and the acetone protecting group can be subsequently removed.[10][15]

Sonogashira Coupling Catalytic Cycle:

Caption: Simplified Sonogashira coupling mechanism.[12][16][17]

Experimental Protocols

General Procedure for Base-Mediated Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood, as acetylene is a flammable gas.

-

To a stirred solution of potassium hydroxide (X eq.) in dimethyl sulfoxide (Y mL) at room temperature, add 2-fluoroacetophenone (1.0 eq.).

-

Bubble acetylene gas through the solution for a specified period (e.g., 2-4 hours) while monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-fluorophenyl)but-3-yn-2-ol.

General Procedure for Organometallic Addition

Caution: Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.

-

Under an argon or nitrogen atmosphere, dissolve the terminal alkyne (e.g., ethyne, or a protected equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 eq.) and stir for 30 minutes at -78 °C.

-

Add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous THF dropwise to the lithium acetylide solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2-(2-fluorophenyl)but-3-yn-2-ol.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information. Expected signals include:

-

A singlet for the methyl protons.

-

A singlet for the acetylenic proton.

-

A singlet for the hydroxyl proton (which may be broad and its chemical shift can be concentration-dependent).

-

Multiplets in the aromatic region corresponding to the four protons on the fluorophenyl ring, with characteristic coupling patterns due to the fluorine atom.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbinol carbon, the two acetylenic carbons, the methyl carbon, and the six carbons of the aromatic ring. The carbon signals of the fluorophenyl ring will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands that confirm the presence of the key functional groups:

-

A broad O-H stretch around 3300-3600 cm⁻¹.

-

A sharp C≡C-H stretch around 3300 cm⁻¹.

-

A weak C≡C stretch around 2100-2260 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[20]

Expected Spectroscopic Data (Based on Analogs)

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~1.6 (s, 3H, CH₃), ~2.3 (s, 1H, C≡CH), ~2.5 (s, 1H, OH), ~7.0-7.5 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~31 (CH₃), ~65 (C-OH), ~82 (Ar-C≡C), ~93 (C≡CH), ~115-160 (Ar-C, with C-F coupling) |

| IR (thin film) | ν ~3400 (br, O-H), ~3300 (s, C≡C-H), ~2115 (w, C≡C), ~1230 (s, C-F) cm⁻¹ |

Note: These are estimated values based on similar structures and may vary slightly.[20][21][22]

Applications and Future Directions

The unique structural features of 2-(2-fluorophenyl)but-3-yn-2-ol make it a promising candidate for various applications:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The fluorophenyl group can enhance metabolic stability and binding interactions, while the propargyl alcohol moiety can be used for further elaboration or as a pharmacophore itself.[1][2][3][4]

-

Materials Science: For the development of functional materials, such as polymers and liquid crystals, where the rigidity of the alkyne and the properties of the fluorinated ring can be exploited.[5]

-

Chemical Biology: As a component of chemical probes to study biological processes, where the alkyne can be used for click chemistry ligation.

Future research will likely focus on the development of efficient and highly enantioselective synthetic routes to access optically pure forms of this compound.[23][24] Furthermore, the exploration of its reactivity and its incorporation into a wider range of complex molecules will undoubtedly unveil new and exciting applications.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

-

Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]

-

Maulide, N., et al. (2011). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 16(4), 3094-3139. Available from: [Link]

-

Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology, 35(4), 766-770. Available from: [Link]

-

ResearchGate. Previous literature for the synthesis of tertiary propargylic alcohols. Available from: [Link]

-

Royal Society of Chemistry. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers. Available from: [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

YouTube. Sonogashira Coupling. Available from: [Link]

-

YouTube. Sonogashira Coupling Reaction Mechanism. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Available from: [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. Available from: [Link]

-

YouTube. Fluorinated Building Blocks: A Comprehensive Overview. Available from: [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Fluorinated Organic Chemicals: A Review. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Wikipedia. Fluorine compounds. Available from: [Link]

-

Organic Syntheses. (rac)-4-Triisopropylsilyl-3-butyn-2-ol. Org. Synth. 2007, 84, 120. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

National Institute of Standards and Technology. 2-Phenyl-3-butyn-2-ol. NIST WebBook. Available from: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7. Available from: [Link]

-

National Center for Biotechnology Information. (2R)-but-3-yn-2-ol. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. (2S)-But-3-yn-2-ol. PubChem Compound Database. Available from: [Link]

-

Cheméo. Chemical Properties of 3-Butyn-2-ol (CAS 2028-63-9). Available from: [Link]

-

National Institute of Standards and Technology. 3-Butyn-2-ol. NIST WebBook. Available from: [Link]

-

Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Available from: [Link]

-

Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. 2-Methylbut-3-yn-2-ol. Available from: [Link]

-

Amanote Research. (R)- And (S)-4-Tips-3-Butyn-2-Ol. Useful Precursors of Chiral Allenylzinc and Indium Reagents. Available from: [Link]

-

Jaydev Chemical Industries. 3-BUTYN-2-ol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. rawsource.com [rawsource.com]

- 7. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. scholar.unair.ac.id [scholar.unair.ac.id]

- 20. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]

- 21. rsc.org [rsc.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. chemimpex.com [chemimpex.com]

- 24. (PDF) (R)- And (S)-4-Tips-3-Butyn-2-Ol. Useful Precursors [research.amanote.com]

An In-depth Technical Guide to 2-(2-Fluorophenyl)-3-butyn-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-3-butyn-2-ol, a fluorinated propargylic alcohol of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a detailed, field-proven synthesis protocol, and discuss its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Alkynes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] When combined with the reactivity of an alkyne functional group, as seen in 2-(2-Fluorophenyl)-3-butyn-2-ol, a powerful synthon for complex molecular architectures emerges. Propargylic alcohols, in particular, are valuable intermediates, with the hydroxyl group providing a handle for further functionalization and the alkyne participating in a wide array of coupling reactions.

2-(2-Fluorophenyl)-3-butyn-2-ol, with its ortho-fluorophenyl moiety, presents a unique steric and electronic profile that can be exploited in the design of novel therapeutics. The strategic placement of the fluorine atom can influence intramolecular interactions and the overall conformation of larger molecules derived from this building block. This guide aims to provide the foundational knowledge necessary to effectively utilize 2-(2-Fluorophenyl)-3-butyn-2-ol in research and development settings.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The following table summarizes the key properties of 2-(2-Fluorophenyl)-3-butyn-2-ol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [4] |

| Molecular Weight | 164.18 g/mol | [4][5] |

| CAS Number | 104684-14-2 | [5] |

| Appearance | Solid | [5] |

| Density | 1.123 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.519 (lit.) | [5] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [5] |

| InChI Key | OLJDZKKBLLNDGJ-UHFFFAOYSA-N | [5] |

| SMILES String | CC(O)(C#C)c1ccccc1F | [5] |

Synthesis of 2-(2-Fluorophenyl)-3-butyn-2-ol: A Practical Approach

The synthesis of aryl-substituted propargylic alcohols is a well-established field, with numerous methodologies available. A particularly efficient and increasingly popular method is the copper-free Sonogashira coupling, which avoids the use of often-toxic copper catalysts.[6] The following protocol is a representative example of how 2-(2-Fluorophenyl)-3-butyn-2-ol can be synthesized from commercially available starting materials.

Reaction Principle: The Copper-Free Sonogashira Coupling

The core of this synthesis is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 1-bromo-2-fluorobenzene) and a terminal alkyne (2-methyl-3-butyn-2-ol). The reaction is facilitated by a phosphine ligand and a suitable base. The absence of a copper co-catalyst simplifies the reaction setup and workup, making it a more environmentally benign approach.[6]

Experimental Workflow Diagram

Caption: A generalized workflow for the copper-free Sonogashira synthesis.

Detailed Step-by-Step Protocol

Materials:

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and tri(p-tolyl)phosphine (0.04 eq). The flask is then evacuated and backfilled with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous THF, followed by 1-bromo-2-fluorobenzene (1.0 eq), 2-methyl-3-butyn-2-ol (1.2 eq), and DBU (2.0 eq) via syringe.

-

Reaction: The reaction mixture is heated to reflux and stirred. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(2-Fluorophenyl)-3-butyn-2-ol.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 2-(2-Fluorophenyl)-3-butyn-2-ol make it a valuable building block in the synthesis of pharmacologically active compounds.

Role as a Key Intermediate

Aryl-alkyne scaffolds are prevalent in a wide range of therapeutic agents. The title compound can serve as a precursor to more complex molecules through various chemical transformations of its alkyne and hydroxyl groups. For instance, similar propargylic alcohols are key intermediates in the synthesis of kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases like Alzheimer's.[6][9]

The "Fluorine Advantage"

The presence of the 2-fluorophenyl group is of particular significance. The strategic incorporation of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1]

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

-

Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[2]

Potential Therapeutic Areas

While specific drugs derived directly from 2-(2-Fluorophenyl)-3-butyn-2-ol are not yet on the market, its structural motifs are found in compounds being investigated for:

-

Oncology: As a building block for inhibitors of various protein kinases.

-

Neurology: In the synthesis of compounds aimed at treating Alzheimer's and Parkinson's disease.[9]

-

Infectious Diseases: As a component of novel antiviral and antibacterial agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Fluorophenyl)-3-butyn-2-ol.

-

GHS Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4).[5] The GHS pictogram is GHS07 (Exclamation mark), and the signal word is "Warning".[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] When handling the solid form, a dust mask (e.g., N95) is recommended.[5]

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[10][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12] Keep away from heat and sources of ignition.[10]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[10][12]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10][12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[10][12]

-

Conclusion

2-(2-Fluorophenyl)-3-butyn-2-ol stands as a testament to the power of combining key functional groups to create versatile chemical building blocks. Its fluorinated aromatic ring and reactive propargylic alcohol moiety offer a wealth of opportunities for the synthesis of complex and potentially bioactive molecules. A solid understanding of its properties, synthesis, and safe handling, as outlined in this guide, will empower researchers to unlock its full potential in the ongoing quest for novel therapeutics and advanced materials.

References

-

3-Butyn-2-ol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 36-43. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 10(10), 1239-1272.

-

2-Methyl-3-butyn-2-ol. (n.d.). DrugFuture. Retrieved from [Link]

- Marshall, J. A., Eidam, P., & Eidam, H. S. (2007). (S)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses, 84, 120.

-

2-Methylbut-3-yn-2-ol. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-BUTYN-2-ol. (n.d.). Jaydev Chemical Industries. Retrieved from [Link]

-

(2R)-but-3-yn-2-ol. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Chemical Properties of 3-Butyn-2-ol (CAS 2028-63-9). (n.d.). Cheméo. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Exploring the Synthesis Pathways of 3-Butyn-2-ol. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Oluwafemi, O. O., & Oluwafemi, O. S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6061.

- Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021).

- Naz, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963665.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 104684-14-2|2-(2-Fluorophenyl)but-3-yn-2-ol|BLD Pharm [bldpharm.com]

- 5. 2-(2-Fluorophenyl)-3-butyn-2-ol 96 104684-14-2 [sigmaaldrich.com]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. 2-Methyl-3-butyn-2-ol [drugfuture.com]

- 8. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 9. 3-Butyn-2-ol, Butyne, 1-Ethynylethanol, But-3-yn-2-ol, 1-(1-Hydroxyethyl)acetylene, 3-Hydroxy-1-butyne, 1-Methylpropargyl alcohol, 2028-63-9, Butyn, Mumbai, India [jaydevchemicals.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synquestlabs.com [synquestlabs.com]

Safety data sheet SDS for 2-(2-Fluorophenyl)-3-butyn-2-ol

An In-depth Technical Guide to the Safe Handling of 2-(2-Fluorophenyl)-3-butyn-2-ol

Compound Profile and Strategic Importance

2-(2-Fluorophenyl)-3-butyn-2-ol (CAS Number: 104684-14-2) is a specialized tertiary acetylenic alcohol.[1] Its structural motifs, a fluorinated aromatic ring and a terminal alkyne, make it a valuable building block in medicinal chemistry and materials science. The fluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the terminal alkyne provides a reactive handle for click chemistry and other coupling reactions. However, these same features necessitate a rigorous and informed approach to its handling and storage to mitigate inherent risks.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven understanding of the safety protocols required for this compound. It is intended for researchers and drug development professionals who handle this or structurally similar reagents.

Hazard Identification and Risk Analysis

The primary documented hazard associated with 2-(2-Fluorophenyl)-3-butyn-2-ol is acute oral toxicity. It is officially classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral), warranting the "Warning" signal word and the H302 "Harmful if swallowed" hazard statement.[2] While this is the main classification, a comprehensive risk assessment must also consider its physical form and chemical structure.

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302 | Harmful if swallowed. | |

| Combustible Solid | - | No Pictogram | - | - | May be combustible at high temperatures. |

Causality Insight: The oral toxicity rating necessitates stringent controls to prevent ingestion, which can occur not only directly but also through cross-contamination of surfaces or accidental hand-to-mouth contact. The precautionary statements P264 ("Wash face, hands and any exposed skin thoroughly after handling") and P270 ("Do not eat, drink or smoke when using this product") are direct consequences of this risk.[2]

Furthermore, as a combustible solid (Storage Class 11), it can be ignited by heat, sparks, or flames, especially if dispersed as a fine dust.[3] The acetylenic group (C≡CH) in propargylic alcohols can also pose stability risks under certain conditions, such as exposure to strong bases, heat, or certain metals, which can lead to exothermic decomposition or the formation of explosive acetylides. Though no specific data on this compound's explosive potential was found, this structural feature warrants caution.

Proactive Safety: Engineering Controls & PPE

To effectively mitigate the identified risks, a multi-layered safety approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Primary Engineering Controls

All manipulations of 2-(2-Fluorophenyl)-3-butyn-2-ol solid should be performed within a properly functioning and certified laboratory chemical fume hood.[4] This is the most critical engineering control as it contains any dust generated during handling and prevents inhalation, which, while not a classified hazard, is a prudent measure for any fine chemical solid. The fume hood also provides a contained space to manage spills and protects the user from splashes.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE based on available safety data.

| Protection Type | Specification | Rationale & Field Insight |

| Eye Protection | Chemical safety goggles or a face shield. | Standard EN166 or OSHA 29 CFR 1910.133 compliant.[2][5] Protects against accidental splashes of solvents or dust particles getting into the eyes. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Always inspect gloves before use. Consult the manufacturer's compatibility chart.[4] Prevents dermal contact. Although not classified as a skin irritant, this prevents absorption and cross-contamination. |

| Skin & Body Protection | Lab coat (100% cotton or flame-resistant recommended). | Protects skin and personal clothing from contamination. A flame-resistant coat is advisable given the material is a combustible solid.[6] Long pants and closed-toe shoes are mandatory.[6] |

| Respiratory Protection | Dust mask (e.g., N95 type). | Required when handling the powder outside of a fume hood or when there is a risk of generating significant dust. Inside a fume hood, it is generally not required but may be used for added protection. |

Standard Operating Procedures: Handling and Storage

Adherence to validated protocols for handling and storage is fundamental to ensuring laboratory safety.

Safe Handling Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound.[4] Ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, and waste containers) is present.

-

Dispensing: When transferring the solid, use tools and techniques that minimize dust generation.[7] Avoid scooping large amounts at once. If the solid is clumped, gently break it up in the container rather than crushing it on an open surface.

-

Housekeeping: Maintain a clean and orderly work area.[4] Any minor spills of powder should be cleaned up immediately following the procedures outlined in Section 5.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4] Decontaminate the work surface and any equipment used.

Chemical Storage Protocol

-

Location: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[2][4][9] The acetylenic functionality can react violently with oxidizers.

-

Ignition Sources: Store away from heat, sparks, open flames, and direct sunlight.[5][9] The storage area should be designated for combustible materials.[10]

-

Labeling: Because related acetylenic compounds can potentially form peroxides over time, it is best practice to label the container with the date of receipt and the date of opening.[11][12]

Emergency Response Protocols

Rapid and correct response to emergencies is crucial. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[6][7]

Accidental Release or Spill

The response to a spill depends on its scale. The following workflow outlines the decision-making process.

Sources

- 1. 104684-14-2|2-(2-Fluorophenyl)but-3-yn-2-ol|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. responderhelp.com [responderhelp.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. research.wayne.edu [research.wayne.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 10. developmentalbiology.wustl.edu [developmentalbiology.wustl.edu]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. ehs.berkeley.edu [ehs.berkeley.edu]

Technical Guide: Fluorinated Propargyl Alcohol Building Blocks

Strategic Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

Fluorinated propargyl alcohols represent a high-value class of chiral building blocks in modern medicinal chemistry.[1] They function as a "chemical bridge," linking the metabolic stability and unique electronic signature of the trifluoromethyl (

This guide addresses the critical operational challenges in working with these motifs: controlling the enantioselective addition of alkynes to trifluoromethyl ketones (a historically difficult transformation due to the "gauche effect" and background racemization) and leveraging the resulting alcohol for divergent heterocycle synthesis.

Part 1: The Fluorine Effect – Physicochemical Rationale

The incorporation of a

1.1 Acidity and Hydrogen Bonding

The strong electron-withdrawing nature of fluorine (Inductive effect,

Implication: These alcohols are exceptional Hydrogen Bond Donors (HBD). In a protein binding pocket, this allows for stronger interactions with backbone carbonyls or basic residues.

| Compound Class | Structure | Approx.[2][3][4][5][6][7][8][9] pKa | Bio-Interaction Potential |

| Isopropanol | ~16.5 | Weak HBD | |

| ~10.5 | Strong HBD (Bioisostere for phenol) | ||

| Hexafluoroisopropanol (HFIP) | 9.3 | Very Strong HBD / Solvation effects |

1.2 Metabolic Stability

The

Part 2: Synthetic Strategies & Protocols

The construction of chiral fluorinated propargyl alcohols relies heavily on the nucleophilic addition of terminal alkynes to trifluoromethyl ketones. Unlike non-fluorinated ketones,

2.1 The "Gold Standard": Zinc-Mediated Enantioselective Alkynylation

While early methods used stoichiometric bases (leading to racemization), modern protocols utilize catalytic Zinc(II) with chiral ligands (e.g., ProPhenol or Ephedrine derivatives).

Mechanism: The reaction typically proceeds via a dinuclear Zinc transition state where the alkyne is activated by one Zn center and the ketone is activated by the other, controlled by the chiral ligand scaffold.

Caption: Simplified catalytic cycle for the Zn-mediated enantioselective alkynylation of trifluoromethyl ketones.

2.2 Validated Experimental Protocol (Carreira/Ma Type Conditions)

Note: This protocol assumes air-sensitive handling.

Reagents:

-

Trifluoromethyl ketone (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

(1.1 equiv) or

-

Chiral Ligand (e.g., (+)-N-methylephedrine or ProPhenol derivative, 1.2 equiv)

-

Base:

or DIPEA (1.2 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, charge

and the Chiral Ligand. Add Toluene and stir at -

Alkyne Activation: Add the base followed by the terminal alkyne. Stir for 15-30 mins. The solution may become heterogeneous (zinc acetylide formation).

-

Addition: Cool the mixture to

(crucial for enantioselectivity). Add the trifluoromethyl ketone dropwise. -

Reaction: Monitor by TLC/LCMS.

-ketones are reactive; conversion usually occurs within 2-4 hours. -

Workup: Quench with saturated

. Extract with EtOAc. -

Safety Check: Ensure all organozinc residues are quenched before disposal.

Critical Control Points:

-

Temperature: Higher temperatures (

) erode -

Water Content: Strictly anhydrous conditions are required; water hydrolyzes the Zinc-acetylide intermediate.

Part 3: Downstream Transformations (Divergent Synthesis)

The propargyl alcohol is not just the end product; it is a linchpin intermediate. The alkyne and hydroxyl groups allow for rapid access to heterocycles.

3.1 Heterocycle Construction

The

-

Isoxazoles: Via condensation with hydroxylamine.

-

Pyrazoles: Via hydrazine condensation.

-

Triazoles: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10]

-

Cyclic Carbonates: Via

insertion (Green chemistry application).

Caption: Divergent synthetic pathways from a single fluorinated propargyl alcohol building block.

Part 4: Case Study – Efavirenz (Sustiva)

The most prominent industrial application of this chemistry is the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.

-

Structure: Contains a chiral tertiary

-propargyl alcohol cyclized into a benzoxazinone core. -

Significance: The

group is essential for binding affinity and metabolic stability.[10] The specific chirality ( -

Industrial Route: Early routes relied on stoichiometric chiral additives. Modern approaches utilize highly efficient catalytic enantioselective alkynylation of the cyclopropyl-trifluoromethyl ketone.

References

-

Dhayalan, V., et al. (2014). "Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Chiral Schiff Bases." Asian Journal of Organic Chemistry. Link

-

Sanz-Marco, A., et al. (2016).

-Unsaturated 1,1,1-Trifluoromethyl Ketones." Chemistry – A European Journal. Link -

Trost, B. M., et al. (2016). "Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation." Chemical Science. Link

-

Yu, J., et al. (2024).[9] "Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation." Journal of the American Chemical Society. Link

- Kühnel, E., et al. (2007). "Propargyl Alcohol Derivatives: Versatile Building Blocks in Organic Synthesis." Organic Process Research & Development. (Foundational reference for Efavirenz chemistry).

Sources

- 1. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rawsource.com [rawsource.com]

- 7. Catalytic Enantioselective Conjugate Alkynylation of α,β-Unsaturated 1,1,1-Trifluoromethyl Ketones with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-Catalyzed Enantioselective Propargylic C-H Trifluoromethylthiolation and Related Processes [organic-chemistry.org]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2-Fluorophenyl)-3-butyn-2-ol

Abstract & Strategic Relevance

This application note details the protocol for the synthesis of 2-(2-fluorophenyl)-3-butyn-2-ol (CAS: 104684-14-2) from 2'-fluoroacetophenone .[1] This tertiary propargylic alcohol is a critical structural motif in the development of Potassium-Competitive Acid Blockers (P-CABs), serving as a precursor to functionalized pyrroles and fused heterocyclic systems found in next-generation gastrointestinal therapeutics (e.g., Vonoprazan analogs).[1]

The protocol utilizes a Grignard-based nucleophilic addition strategy, optimized for laboratory-scale reproducibility, safety, and high yield.[1] Unlike acetylene gas-based methods which pose significant safety hazards, this method employs pre-formed ethynylmagnesium bromide to ensure precise stoichiometry and minimized side reactions.[1]

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed via a 1,2-addition of an acetylide nucleophile to the carbonyl carbon of 2'-fluoroacetophenone.[1] The presence of the ortho-fluorine atom exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, while also imposing steric constraints that necessitate controlled addition rates.[1]

Reaction Pathway Diagram[2][3][4][5]

Figure 1: Reaction pathway for the synthesis of 2-(2-fluorophenyl)-3-butyn-2-ol via Grignard addition.

Experimental Protocol

Materials & Reagents[1][2][3][6][7][8]

-

Starting Material: 2'-Fluoroacetophenone (>98% purity).[1]

-

Reagent: Ethynylmagnesium bromide (0.5 M solution in THF). Note: Commercially available solutions are preferred over in-situ generation from acetylene gas for safety and titer accuracy.[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.[1]

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Equipment Setup[1][6]

-

Three-neck round-bottom flask (250 mL).[1]

-

Pressure-equalizing addition funnel.[1]

-

Low-temperature thermometer.[1]

-

Magnetic stir bar and plate.[1]

Step-by-Step Procedure

| Step | Operation | Critical Parameters & "Why" |

| 1 | System Preparation | Flame-dry glassware and flush with N₂ for 15 mins.[1] Reason: Grignard reagents are moisture-sensitive; water destroys the reagent and lowers yield.[1] |

| 2 | Reagent Charging | Charge Ethynylmagnesium bromide (1.2 equiv) into the flask. Cool to 0°C . Reason: Lower temperature suppresses enolization side reactions and controls exotherm.[1] |

| 3 | Substrate Addition | Dissolve 2'-fluoroacetophenone (1.0 equiv) in anhydrous THF (5 vol). Add dropwise over 30 mins. Reason: Slow addition prevents thermal runaway and ensures selectivity for 1,2-addition.[1] |

| 4 | Reaction Phase | Remove ice bath. Allow to warm to 20-25°C . Stir for 2-4 hours. Monitor: Check consumption of ketone by TLC (Hexane/EtOAc 8:1). Product is more polar. |

| 5 | Quenching | Cool to 0°C. Slowly add sat. NH₄Cl (caution: gas evolution).[1] Reason: Protonates the alkoxide to form the alcohol and dissolves Mg salts. |

| 6 | Workup | Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄. |

| 7 | Purification | Concentrate under reduced pressure.[1] Purify via vacuum distillation or flash chromatography (0-10% EtOAc in Hexanes). |

Workflow Visualization[1]

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization (Self-Validating Data)

To ensure the "Trustworthiness" of the synthesized material, compare your results against these expected physicochemical properties.

Physical Properties[1][9][10][11][12]

-

Appearance: Clear to pale yellow liquid or low-melting solid (depending on purity).[1]

-

Refractive Index:

1.519 [1].[1][4]

Expected NMR Data (400 MHz, CDCl₃)[1]

-

¹H NMR:

-

¹⁹F NMR:

- -115 to -120 ppm (m, 1F).[1] Distinctive shift for ortho-fluorine.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Grignard reagent degradation.[1] | Ensure THF is distilled/dried.[1] Titrate Grignard reagent before use.[1] |

| Unreacted Ketone | Reaction stopped too early or insufficient reagent.[1] | Extend reaction time or increase Grignard equivalents to 1.5x. |

| Multiple Spots on TLC | Aldol condensation (self-reaction of ketone).[1] | Ensure temperature is kept at 0°C during addition; add ketone slowly. |

Safety & Handling

-

Ethynylmagnesium Bromide: Flammable liquid, reacts violently with water.[1] Handle under inert atmosphere.

-

2'-Fluoroacetophenone: Irritant.[1] Avoid contact with skin and eyes.[1]

-

Acetylene Fragments: While the product is stable, terminal alkynes can form explosive acetylides with copper or silver. Avoid contact with these metals during processing.[1]

References

-

Sigma-Aldrich.[1][4] Product Specification: 2-(2-Fluorophenyl)-3-butyn-2-ol. (Accessed 2023-10-26).[1]

-

Beilstein Journals.[1] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides. Beilstein J. Org.[1] Chem. 2014, 10, 432–441.[1]

-

Thieme Chemistry.[1] Science of Synthesis: Alkynyl Grignard Reagents. Thieme-Connect.[1]

-

Cheméo. Physical Properties of 2-Phenyl-3-butyn-2-ol (Analog Reference).

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-(2-Fluorophenyl)-3-butyn-2-ol

Introduction: The Strategic Importance of Fluorinated Alkynes in Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has proven indispensable for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[5] Consequently, the development of robust synthetic routes to fluorinated building blocks is of paramount importance to the drug discovery and development sector.

This application note provides a detailed guide to the Sonogashira coupling using 2-(2-Fluorophenyl)-3-butyn-2-ol, a valuable propargyl alcohol derivative. The presence of the fluorophenyl group makes the resulting coupled products attractive intermediates for agrochemicals and pharmaceuticals. We will present a field-proven, copper-free protocol, which offers significant advantages in terms of simplifying product purification and avoiding the formation of diyne byproducts often associated with copper catalysis.[6][7]

The Mechanism of the Sonogashira Coupling: A Tale of Two Cycles

The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium center, regenerating the copper catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, thus completing the cycle.

In copper-free variants, the base is believed to facilitate the formation of a palladium-acetylide complex directly, bypassing the need for the copper co-catalyst.[1] This approach is often preferred in industrial applications to avoid potential issues with copper contamination in the final product.[6]

Caption: Figure 1: The Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling of 2-(2-Fluorophenyl)-3-butyn-2-ol with Aryl Bromides

This protocol is adapted from a highly efficient copper-free method developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides.[6][9] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base is crucial for the success of this copper-free system.

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion | Notes |

| 2-(2-Fluorophenyl)-3-butyn-2-ol | 104684-14-2 | MilliporeSigma | The key terminal alkyne substrate. |

| Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) | 104-92-7 | Standard suppliers | A representative aryl halide coupling partner. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Standard suppliers | The palladium pre-catalyst. |

| Tri(p-tolyl)phosphine (P(p-tol)₃) | 1038-95-5 | Standard suppliers | The phosphine ligand. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | Standard suppliers | A non-nucleophilic amine base. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Standard suppliers | Reaction solvent, ensure it is dry and inhibitor-free. |

| Ethyl Acetate | 141-78-6 | Standard suppliers | For extraction. |

| Brine (saturated NaCl solution) | N/A | Prepare in-house | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Standard suppliers | For drying the organic phase. |

| Silica Gel | 7631-86-9 | Standard suppliers | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (3 mol %) and tri(p-tolyl)phosphine (6 mol %).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Addition of Reagents: Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), 2-(2-Fluorophenyl)-3-butyn-2-ol (1.2 mmol), and anhydrous THF (5 mL).

-

Addition of Base: Add DBU (3.0 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed (typically 6-8 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Dehydration of 2-(2-Fluorophenyl)-3-butyn-2-ol to enynes

Application Note: Precision Dehydration of 2-(2-Fluorophenyl)-3-butyn-2-ol to Enynes

Executive Summary

The dehydration of tertiary propargylic alcohols, such as 2-(2-fluorophenyl)-3-butyn-2-ol , presents a specific chemoselective challenge in organic synthesis. While simple dehydration yields the conjugated enyne (a valuable intermediate for "Click" chemistry and bioisostere synthesis), the reaction is prone to acid-catalyzed Meyer-Schuster or Rupe rearrangements . These competing pathways invariably lead to thermodynamically stable

This Application Note outlines two validated protocols designed to bypass the carbocation intermediates responsible for rearrangement. By utilizing Burgess Reagent (Protocol A) for high-fidelity discovery chemistry and Mesyl Chloride/Elimination (Protocol B) for scalable processing, researchers can achieve exclusive selectivity for the target enyne: 2-(2-fluorophenyl)-1-buten-3-yne .

Mechanistic Analysis & The "Fluorine Effect"

The Substrate Challenge

The substrate contains a tertiary alcohol flanked by a terminal alkyne and an ortho-fluorinated aromatic ring.

-

Propargylic Sensitivity: The adjacent triple bond stabilizes carbocation intermediates, making the substrate highly susceptible to ionization.

-

The Fluorine Effect: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this typically destabilizes the benzylic carbocation, it paradoxically increases the acidity of nearby protons. However, if a carbocation does form (under acidic conditions), the lifetime of the ion allows for the migration of the alkyne (Rupe rearrangement) before elimination can occur.

Pathway Divergence

To obtain the enyne, one must enforce an E2 (bimolecular elimination) or Ei (syn-elimination) mechanism. E1 (unimolecular) pathways must be strictly avoided.

Figure 1: Mechanistic divergence. Acid catalysis favors the red pathway (rearrangement), while the Burgess reagent enforces the green pathway (clean dehydration).

Experimental Protocols

Protocol A: The "Gold Standard" (Burgess Reagent)

Best for: Discovery scale (mg to g), high purity, sensitive substrates.

The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) facilitates dehydration via a syn-elimination mechanism (Ei) under neutral/mildly basic conditions, completely avoiding the carbocation that triggers rearrangement.

Materials:

-

Substrate: 2-(2-Fluorophenyl)-3-butyn-2-ol (1.0 equiv)

-

Reagent: Burgess Reagent (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Benzene or Toluene (Note: DCM can be used but Toluene allows higher T if needed).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

-

Addition: Add Burgess Reagent (1.2 equiv) in one portion at room temperature (25°C).

-

Reaction: Stir the mixture at 50°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting alcohol is polar; the enyne product will be non-polar (high Rf).

-

-

Workup: Cool to room temperature. Dilute with Et2O and wash with water (x2) and brine (x1).

-

Purification: Flash column chromatography on silica gel. Elute with 100% Pentane or Hexanes.

-

Note: The product is volatile. Use a rotary evaporator with a bath temperature <30°C and do not apply high vacuum for extended periods.

-

Expected Yield: 85–95%

Protocol B: The "Scalable" Method (Mesylation/Elimination)

Best for: Process scale (>10g), lower cost.

This two-step one-pot procedure converts the alcohol into a mesylate (a good leaving group) and immediately eliminates it using an excess of base. This enforces an E2 mechanism.[1]

Materials:

-

Substrate: 2-(2-Fluorophenyl)-3-butyn-2-ol (1.0 equiv)

-

Reagent 1: Methanesulfonyl chloride (MsCl) (1.5 equiv)

-

Reagent 2: Triethylamine (Et3N) (3.0 equiv) or DBU (2.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

-

Activation: Dissolve substrate and Et3N (3.0 equiv) in anhydrous DCM at 0°C.

-

Addition: Dropwise add MsCl (1.5 equiv) over 15 minutes. Maintain temp < 5°C.

-

Elimination: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Troubleshooting: If elimination is slow (monitored by TLC showing intermediate mesylate), add DBU (1.0 equiv) and reflux for 2 hours.

-

-

Quench: Pour into saturated NH4Cl solution.

-

Extraction: Extract with DCM, dry over MgSO4, and concentrate.

-

Purification: Filtration through a silica plug using Hexanes.

Expected Yield: 70–85%

Analytical Characterization & QC

The success of the reaction is defined by the appearance of the terminal alkene signals and the retention of the alkyne proton.

Table 1: Key NMR Signatures for 2-(2-fluorophenyl)-1-buten-3-yne

| Moiety | Proton ( | Multiplicity | Approx. Shift (ppm) | Diagnostic Note |

| Terminal Alkene | =CH | Doublet | 5.60 – 5.80 | Geminal coupling is small. |

| Terminal Alkene | =CH | Doublet | 5.90 – 6.10 | Distinct from (a) due to anisotropy. |

| Terminal Alkyne | Singlet | 3.00 – 3.20 | Sharp singlet; confirms alkyne intact. | |

| Aromatic Ring | Ar-H | Multiplet | 7.00 – 7.60 | Complex splitting due to |

Critical QC Check:

-

Absence of Methyl Ketone: If you observe a sharp singlet around 2.1–2.3 ppm, the Rupe rearrangement has occurred (formation of the methyl ketone byproduct).

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3400 cm

) and the appearance of the sharp Alkyne C-H (3300 cm

Troubleshooting Guide

Figure 2: Troubleshooting logic flow for dehydration workflows.

References

-

Burgess Reagent Mechanism & Application

-

Prevention of Meyer-Schuster Rearrangement

-

General Dehydration of Tertiary Alcohols

-

Fluorinated Substrate Context (Analogous Chemistry)

- Organic Chemistry Frontiers. (2016).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Burgess reagent - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. science-revision.co.uk [science-revision.co.uk]

Preparation of Fluorinated Indole Precursors from Alkynols: Application Notes and Protocols

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole ring can profoundly influence its physicochemical and biological properties.[2] Fluorination can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][3] Consequently, the development of efficient and selective methods for the synthesis of fluorinated indoles is of paramount importance for drug discovery and development.[2][3]

This application note provides a comprehensive guide to the preparation of fluorinated indole precursors from alkynols, with a focus on modern synthetic methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer practical insights for researchers in the field.

Theoretical Background: The Aminofluorination of Alkynols

A powerful strategy for the synthesis of fluorinated indoles involves the tandem cyclization and fluorination of ortho-alkynylanilines, which can be readily prepared from the corresponding alkynols. This process, often catalyzed by transition metals like gold, proceeds through a cascade of reactions that efficiently constructs the fluorinated indole core.[4][5]

The generalized mechanism for the gold-catalyzed aminofluorination of a 2-alkynylaniline is depicted below. The reaction is initiated by the π-activation of the alkyne by the gold catalyst, which facilitates the intramolecular nucleophilic attack of the aniline nitrogen. This cyclization event forms a vinyl-gold intermediate. Subsequent reaction with an electrophilic fluorine source, such as Selectfluor®, leads to the formation of the fluorinated indole product.[4][5]

Caption: Generalized mechanism for gold-catalyzed aminofluorination.

The regiochemical outcome of the fluorination is highly dependent on the reaction conditions and the nature of the substituents on the alkynylaniline substrate.[4] This allows for the selective synthesis of various fluorinated indole isomers, including 3-fluoroindoles and 3,3-difluoro-3H-indoles.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of fluorinated indole precursors from alkynols. The synthesis of the starting ortho-alkynylaniline is a crucial first step and can be achieved through various methods, such as the Sonogashira coupling of an ortho-iodoaniline with a terminal alkyne.

Protocol 1: Gold-Catalyzed Synthesis of 3-Fluoro-2-arylindoles

This protocol describes a general procedure for the synthesis of 3-fluoro-2-arylindoles from unprotected 2-alkynylanilines using a gold catalyst and Selectfluor®.[4]

Materials:

-

2-Alkynylaniline derivative (1.0 mmol)

-

NaAuCl₄·2H₂O (5 mol%)

-

Selectfluor® (1.2 mmol)

-

Anhydrous Ethanol (5 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the 2-alkynylaniline derivative (1.0 mmol) and anhydrous ethanol (5 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add NaAuCl₄·2H₂O (5 mol%) to the solution and stir for 10 minutes.

-

Add Selectfluor® (1.2 mmol) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-arylindole.

Protocol 2: Synthesis of 3,3-Difluoro-2-aryl-3H-indoles

This protocol outlines a method for the synthesis of 3,3-difluoro-2-aryl-3H-indoles, which can be achieved by modifying the reaction conditions of the monofluorination.[4]

Materials:

-

2-Alkynylaniline derivative (1.0 mmol)

-

AuCl₃ (5 mol%)

-

Selectfluor® (2.5 mmol)

-

Acetonitrile/DMSO mixture (4:1, 5 mL)

-

Round-bottom flask equipped with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the 2-alkynylaniline derivative (1.0 mmol) in the acetonitrile/DMSO solvent mixture (5 mL).

-

Add AuCl₃ (5 mol%) and stir the mixture at room temperature for 15 minutes.

-

Add Selectfluor® (2.5 mmol) in portions over 30 minutes.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Critical Reaction Parameters

The success of these synthetic transformations is highly dependent on several key parameters, which are summarized in the table below. Careful optimization of these parameters is crucial for achieving high yields and selectivity.

| Parameter | Influence on Reaction | Typical Conditions |

| Gold Catalyst | Affects reaction rate and selectivity. Au(I) and Au(III) complexes are commonly used.[4][6] | 1-5 mol% of catalysts like NaAuCl₄, AuCl₃, or phosphine-ligated gold complexes. |

| Fluorinating Agent | Determines the degree of fluorination. Selectfluor® is a common choice for its stability and ease of handling.[4][7] | 1.1-1.5 equivalents for monofluorination; >2 equivalents for difluorination.[4] |

| Solvent | Can significantly influence the reaction outcome and product distribution.[4] | Ethanol, acetonitrile, or mixtures like acetonitrile/DMSO are often employed.[4] |

| Temperature | Affects the reaction rate. Reactions are typically run at room temperature or reflux.[4] | 25 °C to 80 °C. |

| Substituents | The electronic and steric properties of substituents on the alkynylaniline can impact reactivity and regioselectivity.[4] | Electron-donating groups on the aniline ring generally facilitate the reaction. |

Troubleshooting and Safety Considerations

Troubleshooting

-

Low Yield: Incomplete reaction may be due to catalyst deactivation or insufficient fluorinating agent. Consider increasing the catalyst loading or adding the fluorinating agent in portions.

-

Formation of Byproducts: The formation of undesired isomers or over-fluorinated products can sometimes be suppressed by adjusting the solvent polarity or reaction temperature.[4]

-

Starting Material Decomposition: Some alkynylanilines may be sensitive to the reaction conditions. Running the reaction at a lower temperature or using a milder gold catalyst could be beneficial.

Safety Considerations

-

Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care.[8][9] Avoid contact with combustible materials and always work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9]

-

Gold Catalysts: While generally less toxic than other heavy metals, gold salts should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: Use anhydrous solvents when specified, as water can interfere with the reaction. Many organic solvents are flammable and should be handled accordingly.

Strategic Selection of Synthesis Pathway

The desired substitution pattern on the final fluorinated indole dictates the optimal synthetic strategy. The following workflow provides a decision-making framework for selecting the appropriate approach.

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion

The synthesis of fluorinated indole precursors from alkynols represents a versatile and powerful approach for accessing a diverse range of fluorinated heterocyclic compounds. The gold-catalyzed aminofluorination of ortho-alkynylanilines, in particular, offers a highly efficient and atom-economical route to these valuable building blocks. By carefully controlling the reaction parameters, researchers can selectively synthesize mono- or difluorinated indoles in good to excellent yields. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in the synthesis of novel fluorinated molecules for applications in drug discovery and materials science.

References

-

G. G. V. Gotor, S. C. S. de la Fuente, A. Arcadi, F. Marinelli, Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles, Beilstein J. Org. Chem. 2014 , 10, 434-443. [Link]

-

M. A. T. Al-Abeed, S. A. G. Al-Othman, The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications, Molecules 2024 , 29, 949. [Link]

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, Fluorination, ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, Fluorine in medicinal chemistry, Chem. Soc. Rev. 2008 , 37, 320-330. [Link]

-

D. A. De Oliveira, V. F. Ferreira, Cyclization of alkynes under metal-free conditions: synthesis of indoles, In Topics in Heterocyclic Chemistry; Springer: Berlin/Heidelberg, Germany, 2016; Vol. 46, pp 63-95. [Link]

-

S. S. M. Kumar, P. K. S. Sarma, Fluorine-containing indoles: Synthesis and biological activity, Results in Chemistry 2021 , 3, 100184. [Link]

-

S. R. G. M. Kumar, A. K. Shaw, 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition, Org. Lett. 2013 , 15, 5642-5645. [Link]

-

S. S. M. Kumar, P. K. S. Sarma, Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems, RSC Adv. 2024 , 14, 24587-24623. [Link]

-

S. Le Feber, Synthesis of 5-Fluoroindole-5-13C, DiVA. [Link]

-

P. K. Singh, A. K. Verma, Emergence of Ag as a Catalyst of Choice for Fluorination and Trifluoromethylation Reactions, ChemistrySelect 2017 , 2, 4684-4701. [Link]

-

A. W. J. Cooper, L. J. Street, et al., Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles, J. Med. Chem. 1997 , 40, 3617-3624. [Link]

-

Y. Ye, K. P. S. Cheung, L. He, G. C. Tsui, Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines, Org. Lett. 2018 , 20, 1676-1679. [Link]

-

M. G. L. C. Verhoeven, H. C. van der Plas, Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy, Org. Biomol. Chem. 2007 , 5, 2955-2960. [Link]

-

S. T. G. E. van der Heijden, T. Noël, Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, ACS Chem. Health Saf. 2022 , 29, 165-174. [Link]

-

G. G. V. Gotor, S. C. S. de la Fuente, A. Arcadi, F. Marinelli, Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles, Beilstein J. Org. Chem. 2014 , 10, 434-443. [Link]

-

T. J. M. Cox, J. A. T. Williams, J. M. L. Bernard, Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines, Org. Lett. 2020 , 22, 3633-3638. [Link]

-

Mettler Toledo, Fluorine and Fluorination Chemistry. [Link]

-